molecular formula C20H20N2O3 B2536395 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 952985-82-9

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2536395
CAS No.: 952985-82-9
M. Wt: 336.391
InChI Key: FITTVYQAWZKNGI-UHFFFAOYSA-N
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Description

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features an oxazole ring, a methoxyphenyl group, and a phenylethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the methoxyphenyl and phenylethyl acetamide groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The phenylethyl acetamide moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the acetamide moiety and have similar biological activities.

    Indole derivatives: These compounds have a similar aromatic structure and are studied for their wide range of biological activities.

    Quinoline derivatives: These compounds are known for their medicinal properties and structural similarities.

Uniqueness

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide is unique due to its combination of an oxazole ring with a methoxyphenyl group and a phenylethyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-18-9-5-8-16(12-18)19-13-17(22-25-19)14-20(23)21-11-10-15-6-3-2-4-7-15/h2-9,12-13H,10-11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITTVYQAWZKNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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